Product packaging for 2-(2-Chloro-6-methoxyphenyl)acetic acid(Cat. No.:CAS No. 170737-94-7)

2-(2-Chloro-6-methoxyphenyl)acetic acid

Cat. No.: B3024523
CAS No.: 170737-94-7
M. Wt: 200.62 g/mol
InChI Key: DVHQMZULSWDQIF-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methoxyphenyl)acetic acid (CAS 170737-94-7) is a high-purity chemical building block for research and development, particularly in pharmaceutical and organic synthesis . This compound features a phenylacetic acid backbone substituted with chloro and methoxy functional groups at the 2 and 6 positions of the aromatic ring, giving it distinct electronic and steric properties for molecular design . With the molecular formula C 9 H 9 ClO 3 and a molecular weight of 200.62 g/mol, it serves as a versatile synthon for constructing more complex molecules . The compound is typically supplied as a powder and should be stored at room temperature . Researchers utilize this and similar chlorinated, methoxylated phenylacetic acid derivatives as key intermediates in heterocyclic synthesis and for developing potential pharmacologically active compounds . Applications & Research Value: This compound is primarily valued in medicinal chemistry research as a precursor for designing and synthesizing novel heterocyclic compounds with potential biological activity. Its structure makes it suitable for creating molecular scaffolds prevalent in drug discovery, such as thiopyrano[2,3-d]thiazole derivatives, which are of significant interest in anticancer research . The specific placement of the chloro and methoxy groups on the phenyl ring influences the molecule's overall shape, reactivity, and potential interactions with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO3 B3024523 2-(2-Chloro-6-methoxyphenyl)acetic acid CAS No. 170737-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-6-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHQMZULSWDQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Chloro 6 Methoxyphenyl Acetic Acid and Analogous Structures

Foundational Synthetic Routes for Phenylacetic Acid Derivatives

Several general methodologies have been established for the synthesis of phenylacetic acids. These routes often begin with simpler aromatic precursors and build the acetic acid side chain through various chemical transformations.

Benzyl (B1604629) Cyanide Hydrolysis and Related Pathways

One of the most traditional and widely used methods for preparing phenylacetic acids is the hydrolysis of benzyl cyanides (also known as phenylacetonitriles). orgsyn.orgaecenar.com This pathway is typically a two-step process:

Nitrile Formation : The benzyl cyanide precursor is commonly synthesized via the Kolbe nitrile synthesis, which involves the nucleophilic substitution of a benzyl halide (e.g., benzyl chloride) with an alkali metal cyanide, such as sodium or potassium cyanide. atamanchemicals.com

Hydrolysis : The resulting benzyl cyanide is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid hydrolysis, often employing aqueous solutions of sulfuric acid or hydrochloric acid, is frequently preferred as it tends to proceed smoothly. orgsyn.orgscribd.com The reaction involves heating the nitrile with the acid solution to convert the cyano group into a carboxylic acid and an ammonium salt byproduct. aecenar.com

Reagent/CatalystConditionsProductNotes
H₂SO₄ (aq)Heating under refluxPhenylacetic AcidA common and effective method for converting benzyl cyanide. orgsyn.org
HCl (aq)HeatingPhenylacetic AcidAn alternative to sulfuric acid for the hydrolysis step. aecenar.com
NaOH (aq) then H₃O⁺Heating, followed by acidificationPhenylacetic AcidBasic hydrolysis first forms the carboxylate salt, which is then protonated.

This interactive data table summarizes common conditions for benzyl cyanide hydrolysis.

Carbonylation Strategies for Arylacetic Acid Synthesis

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, offer a more direct route to arylacetic acids from benzyl derivatives, avoiding the use of cyanide salts.

Palladium-Catalyzed Carbonylation : Benzyl halides can be converted directly to phenylacetic acids through carbonylation with carbon monoxide (CO). These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₂Cl₂, and are often performed in a two-phase system with an organic solvent and an aqueous base (e.g., NaOH). google.com The reaction proceeds under relatively mild conditions and can produce high yields of the desired acid.

Nickel-Catalyzed Carboxylation : An alternative strategy involves the use of carbon dioxide (CO₂) as the C1 source. Nickel-catalyzed carboxylation of benzyl halides has been developed as a user-friendly method that can proceed at room temperature and atmospheric CO₂ pressure. nih.gov This approach avoids the handling of toxic carbon monoxide and does not require the pre-formation of sensitive organometallic reagents. nih.govnih.gov

Electrocarboxylation : This technique uses electrochemical reduction to activate the substrate (e.g., a benzyl halide) in the presence of CO₂, leading to the formation of the corresponding carboxylate. It represents an environmentally conscious approach by using electrons as the reducing agent under ambient temperature and pressure. researchgate.net

MethodCarbon SourceCatalystKey Features
Palladium-Catalyzed CarbonylationCOPalladium Complexes (e.g., Pd(PPh₃)₂Cl₂)High yields, mild conditions, often uses a two-phase system.
Nickel-Catalyzed CarboxylationCO₂Nickel Complexes (e.g., (PPh₃)₂NiCl₂)Uses atmospheric CO₂, avoids toxic CO, operationally simple. nih.gov
ElectrocarboxylationCO₂None (Electrochemical)Environmentally friendly, uses electrons as reductant. researchgate.net

This interactive data table compares different carbonylation strategies for arylacetic acid synthesis.

Adaptations of Friedel-Crafts and Acylation Reactions

The Friedel-Crafts reaction is a fundamental tool for attaching substituents to aromatic rings. While direct Friedel-Crafts acylation typically yields aryl ketones, several adaptations can be employed to produce phenylacetic acids.

One indirect but effective route begins with the Friedel-Crafts alkylation of benzene (B151609) with a methyl halide to produce toluene. Subsequent free-radical halogenation of the methyl group yields a benzyl halide, which can then be converted to phenylacetic acid using the cyanide hydrolysis or carbonylation methods described above. quora.com

More direct approaches have also been developed. For instance, phenylacetic acid can be synthesized through a selective Friedel-Crafts alkylation reaction of benzene with glycolide or oligomeric glycolic acid in the presence of a Lewis acid catalyst like aluminum chloride. google.com Another variation is the Friedel-Crafts hydroxyalkylation, where an arene reacts with glyoxylic acid to form a diarylacetic acid derivative.

Hydrolysis of Amides and Oxo Synthesis Methods

The Willgerodt-Kindler reaction provides a unique method for synthesizing arylacetic acids from aryl alkyl ketones. wikipedia.orgchemeurope.com This reaction effectively achieves the migration of a carbonyl group from a side chain to the terminal position, followed by oxidation. The process typically involves heating an aryl alkyl ketone (e.g., acetophenone) with elemental sulfur and a secondary amine, such as morpholine. wikipedia.orgmsu.edu This forms a thioamide intermediate (a thiomorpholide in the case of morpholine). erowid.org Subsequent hydrolysis of this thioamide, under either acidic or basic conditions, yields the corresponding phenylacetic acid. erowid.orgmdma.ch

Specific Approaches to Synthesize 2-(2-Chloro-6-methoxyphenyl)acetic Acid and its Immediate Precursors

The synthesis of this compound requires precise control over the substitution pattern on the aromatic ring. The primary challenge lies in introducing the acetic acid side chain at the C1 position, which is sterically hindered and flanked by the chloro and methoxy (B1213986) groups.

Regioselective Functionalization of Aromatic Rings

The directing effects of existing substituents are critical for achieving the desired regiochemistry in electrophilic aromatic substitution or metalation reactions. In the context of a precursor like 1-chloro-3-methoxybenzene (3-chloroanisole), the two substituents guide incoming groups to specific positions. molport.commatrix-fine-chemicals.com

The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group.

The chloro group (-Cl) is a deactivating, ortho, para-directing group.

In 1-chloro-3-methoxybenzene, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. The positions ortho to the chloro group are C2 and C4. Both groups direct towards the C2 and C4 positions. The strong activating effect of the methoxy group makes these positions the most likely sites for electrophilic attack or metalation. The C2 position is particularly activated by the methoxy group, making it a prime target for functionalization, which is precisely where the acetic acid moiety is required for the target molecule.

SubstituentTypeDirecting Effect
Methoxy (-OCH₃)Activatingortho, para
Chloro (-Cl)Deactivatingortho, para

This interactive data table outlines the directing effects of substituents relevant to the synthesis.

A plausible synthetic strategy could involve the synthesis of the precursor 2-chloro-6-methoxytoluene. A patented method describes the synthesis of this compound from 2,6-dichlorotoluene via reaction with sodium methylate. google.com Once 2-chloro-6-methoxytoluene is obtained, the synthesis could proceed via side-chain halogenation:

Benzylic Bromination : The methyl group of 2-chloro-6-methoxytoluene can be halogenated using a reagent like N-bromosuccinimide (NBS) under radical initiation to form 1-(bromomethyl)-2-chloro-6-methoxybenzene.

Conversion to Acetic Acid : This benzyl bromide can then be converted to the final product, this compound, using one of the foundational methods, such as the benzyl cyanide hydrolysis route or a direct carbonylation reaction.

This multi-step approach leverages established reactions while navigating the challenge of regiocontrol to construct the highly substituted target molecule. Chemo-enzymatic methods, which combine the high selectivity of enzymes with the versatility of chemical catalysis, also represent a modern approach to achieving specific regioselective functionalization on complex aromatic rings. researchgate.netnih.gov

Esterification and Carboxylic Acid Generation

The interconversion between carboxylic acids and esters is a fundamental transformation in the synthesis of compounds like this compound. Esterification is frequently employed to protect the carboxylic acid group, to increase solubility in organic solvents, or to facilitate purification. Conversely, the hydrolysis of an ester is a common final step to unveil the desired carboxylic acid.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. This reversible reaction, known as Fischer esterification, is often driven to completion by removing the water formed during the reaction. chemguide.co.uk For instance, reacting this compound with methanol and a catalytic amount of sulfuric acid would yield methyl 2-(2-chloro-6-methoxyphenyl)acetate. Alternative methods for esterification that avoid the use of strong acids and are suitable for sensitive substrates include reaction with alkyl halides in the presence of a base or using coupling agents like 2-chloro-1-methylpyridinium iodide. britannica.comresearchgate.net

Carboxylic acid generation from the corresponding ester is most commonly accomplished through hydrolysis. This can be performed under either acidic or basic conditions. libretexts.orgthesciencehive.co.uk Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. britannica.com Base-induced hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. britannica.comlibretexts.org This reaction produces the carboxylate salt, which is then protonated in a subsequent acidic workup to yield the final carboxylic acid. For example, methyl 2-(2-chloro-6-methoxyphenyl)acetate can be converted back to this compound by treatment with aqueous sodium hydroxide followed by acidification.

Table 1: Common Methods for Esterification and Carboxylic Acid Generation
TransformationReagentsTypical ConditionsReference
Esterification (Fischer)Alcohol, Catalytic H₂SO₄ or HClHeating/Reflux chemguide.co.uk
Esterification (from alkyl halide)Alkyl halide, Base (e.g., K₂CO₃)Room temperature or heating in a polar aprotic solvent britannica.com
Carboxylic Acid Generation (Saponification)Aqueous base (e.g., NaOH, KOH), then H₃O⁺Heating/Reflux britannica.comlibretexts.org
Carboxylic Acid Generation (Acid Hydrolysis)Aqueous acid (e.g., H₂SO₄, HCl)Heating/Reflux thesciencehive.co.uk

Protecting Group Strategies in Complex Syntheses

In the synthesis of more complex molecules that contain the this compound framework, the use of protecting groups for the carboxylic acid functionality is often essential. ucoz.com A protecting group temporarily masks the carboxylic acid to prevent it from undergoing unwanted reactions with reagents intended to modify other parts of the molecule. uchicago.edu

An ideal protecting group should be easy to introduce and remove, stable to the reaction conditions it is meant to withstand, and should not introduce additional synthetic challenges. uchicago.edu For carboxylic acids, conversion to an ester is the most common protecting strategy. The choice of ester depends on the specific conditions required for its subsequent removal.

Methyl and Ethyl Esters: These are simple to form but require relatively harsh conditions (strong acid or base) for removal, which may not be suitable for sensitive molecules. libretexts.org

Benzyl Esters: These are valuable because they can be removed under neutral conditions through catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a method that is orthogonal to many other protecting groups. libretexts.org

tert-Butyl Esters: These are readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid) and are stable to a wide range of nucleophilic and basic reagents. libretexts.org

Silyl Esters: Groups like trimethylsilyl (TMS) are easily introduced and removed under very mild conditions, often with aqueous acid, base, or fluoride ion sources. libretexts.org

The concept of "orthogonal protection" is crucial in complex syntheses, allowing for the selective deprotection of one functional group in the presence of others. libretexts.org For example, a molecule could contain a benzyl ester protecting a carboxylic acid and a silyl ether protecting an alcohol. The benzyl group can be removed by hydrogenolysis without affecting the silyl ether, and the silyl ether can be removed with fluoride ions without cleaving the benzyl ester.

Table 2: Common Protecting Groups for Carboxylic Acids
Protecting GroupIntroduction ReagentRemoval ConditionsReference
Methyl EsterMethanol, Acid CatalystStrong Acid or Base (Hydrolysis) libretexts.org
Benzyl EsterBenzyl alcohol, Acid Catalyst or Benzyl bromide, BaseCatalytic Hydrogenolysis (H₂, Pd/C) libretexts.org
tert-Butyl EsterIsobutylene, Acid CatalystMild Acid (e.g., Trifluoroacetic Acid) libretexts.org
Silyl Ester (e.g., TBDMS)TBDMS-Cl, Base (e.g., Imidazole)Fluoride Ion (e.g., TBAF) or Mild Acid libretexts.org

Modern Synthetic Techniques and Considerations

Recent advancements in synthetic chemistry have focused on improving reaction efficiency, reducing environmental impact, and accessing novel chemical space. These modern techniques are applicable to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and fewer side products compared to conventional heating methods. nih.govmdpi.com

For the synthesis of this compound and its derivatives, microwave heating can be applied to several key steps:

Esterification: Microwave-assisted Fischer esterification can often be completed in minutes rather than hours. researchgate.net

Hydrolysis: The saponification of esters to generate the carboxylic acid can also be significantly accelerated.

Carbon-Carbon Bond Formation: In synthetic routes that construct the phenylacetic acid backbone, such as cross-coupling reactions, microwave irradiation can improve reaction rates and efficiency.

The advantages of microwave synthesis stem from its direct coupling with the molecules in the reaction mixture, leading to rapid and efficient energy transfer. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification
ParameterConventional HeatingMicrowave-Assisted HeatingReference
Reaction TimeHours (e.g., 5-6 h)Minutes (e.g., 5-10 min) researchgate.net
Energy InputIndirect, through convection and conductionDirect, through dielectric heating researchgate.net
Temperature ProfileTemperature gradient from vessel wallUniform heating of the bulk sample mdpi.com
Typical YieldVariableOften higher due to reduced side reactions nih.gov

Biocatalytic Transformations for Structural Modification

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.net Enzymes operate under mild conditions (neutral pH, ambient temperature) and can exhibit high levels of chemo-, regio-, and enantioselectivity.

For a molecule like this compound, biocatalysis could be employed in several ways:

Enzymatic Esterification/Hydrolysis: Lipases are a class of enzymes that can catalyze both the formation and hydrolysis of ester bonds. researchgate.net A lipase (B570770) could be used for the selective esterification of the carboxylic acid or for the mild hydrolysis of an ester precursor. This is particularly advantageous for substrates with other sensitive functional groups.

Asymmetric Transformations: If a chiral center were to be introduced into the molecule, an enzyme could be used to perform an asymmetric transformation, yielding a single enantiomer of the product. This is a powerful strategy in the synthesis of pharmaceuticals, where often only one enantiomer is biologically active.

Hydroxylation: Oxidoreductase enzymes could potentially be used to introduce hydroxyl groups onto the aromatic ring, providing a route to further functionalized analogs that might be difficult to access through traditional chemical means.

The use of biocatalysts aligns with the principles of green chemistry by reducing the need for harsh reagents and solvents. researchgate.net

Principles of Atom Economy and Environmental Impact in Synthesis

The concept of atom economy, a central pillar of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. wjpps.comwordpress.com A reaction with high atom economy is one that generates minimal waste. nih.gov

When designing a synthesis for this compound, different routes can be compared based on their atom economy. For instance:

Addition Reactions: These reactions, where two or more molecules combine to form a single product, are inherently 100% atom-economical.

Substitution and Elimination Reactions: These reactions are less atom-economical as they inherently produce byproducts that are not incorporated into the final product. nih.gov

The environmental impact of a synthesis is also assessed by other metrics, such as the E-factor (Environmental Factor), which measures the total mass of waste generated per kilogram of product. nih.gov To minimize environmental impact, chemists aim to:

Choose synthetic routes with the fewest steps.

Utilize catalytic reagents instead of stoichiometric ones.

Select solvents that are renewable, less toxic, and recyclable.

Design processes that require less energy.

By applying these principles, the synthesis of this compound can be optimized to be not only efficient in terms of yield but also environmentally sustainable. wjpps.com

Chemical Transformations and Derivatization Strategies for 2 2 Chloro 6 Methoxyphenyl Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, offering pathways to numerous derivatives through well-established organic reactions. kajay-remedies.com Its reactivity is central to the synthesis of esters, amides, and other related compounds. nbinno.com

Formation of Esters, Amides, and Acid Chlorides

The carboxylic acid functionality of 2-(2-Chloro-6-methoxyphenyl)acetic acid can be readily converted into its corresponding esters, amides, and acid chloride, which are themselves valuable synthetic intermediates.

Esters: Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, the reaction can be performed under milder conditions, for example, by first converting the carboxylic acid to its carboxylate salt and then reacting it with an alkyl halide, a process that can be enhanced by phase-transfer catalysis. acs.org These methods allow for the synthesis of a wide array of alkyl or aryl esters.

Amides: Amide synthesis typically requires the activation of the carboxylic acid. This can be accomplished by first converting the acid to a more reactive acyl chloride. ontosight.aiyoutube.comkhanacademy.org The resulting 2-(2-Chloro-6-methoxyphenyl)acetyl chloride can then be treated with ammonia (B1221849) or a primary/secondary amine to yield the corresponding primary, secondary, or tertiary amide. ijpsr.info Direct coupling of the carboxylic acid with an amine is also possible using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which facilitate amide bond formation under milder conditions. rsc.orgresearchgate.net

Acid Chlorides: The transformation to an acid chloride is a key step for synthesizing other derivatives. This is most commonly achieved by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ontosight.ai These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive 2-(2-Chloro-6-methoxyphenyl)acetyl chloride.

DerivativeGeneral ReactionTypical ReagentsProduct Formed
EsterCarboxylic Acid + AlcoholR'-OH, H₂SO₄ (catalyst)2-(2-Chloro-6-methoxyphenyl)acetate ester
AmideCarboxylic Acid + Amine1. SOCl₂ 2. R'R''NHN-substituted 2-(2-Chloro-6-methoxyphenyl)acetamide
Acid ChlorideCarboxylic Acid + Chlorinating AgentSOCl₂ or (COCl)₂2-(2-Chloro-6-methoxyphenyl)acetyl chloride

Carboxylic Acid Reduction Pathways

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(2-Chloro-6-methoxyphenyl)ethanol. This transformation requires a powerful reducing agent due to the low reactivity of the carboxyl group.

Lithium aluminum hydride (LiAlH₄) is the most effective and commonly used reagent for this purpose. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. idc-online.comquora.com An initial reaction with the acidic proton of the carboxylic acid produces hydrogen gas, followed by reduction of the resulting carboxylate salt to the primary alcohol. acs.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.orgidc-online.com

Transformations Involving Aromatic Substituents

The substituted methoxyphenyl ring of the compound presents opportunities for further functionalization, although the reactivity is governed by the electronic and steric effects of the existing chloro, methoxy (B1213986), and acetic acid groups.

Nucleophilic Substitution of the Chloro Group

Direct nucleophilic aromatic substitution (SₙAr) of the chloro group on the benzene (B151609) ring is generally challenging under standard laboratory conditions. pressbooks.pub Aryl halides are typically unreactive toward nucleophiles unless the aromatic ring is activated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions. msu.edulibretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. pressbooks.pub

In this compound, the ring does not possess such strong activating groups. The methoxy group is electron-donating by resonance, and the acetic acid moiety is a deactivating group. Therefore, displacing the chloro group with nucleophiles like hydroxide, alkoxides, or amines would require harsh conditions, such as very high temperatures and pressures, similar to industrial processes like the Dow process for converting chlorobenzene (B131634) to phenol (B47542). libretexts.orgdoubtnut.com

Electrophilic Aromatic Substitution Patterns on the Methoxyphenyl Ring

Further substitution on the aromatic ring via electrophilic aromatic substitution (EAS) is possible, with the position of the incoming electrophile being dictated by the directing effects of the substituents already present. libretexts.org The three substituents—methoxy (-OCH₃), chloro (-Cl), and carboxymethyl (-CH₂COOH)—each exert an influence on the regioselectivity of the reaction.

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring through resonance (+R effect). It is an ortho, para-director. msu.edulibretexts.org

Chloro Group (-Cl): This group is deactivating due to its inductive electron withdrawal (-I effect), but it is also an ortho, para-director because its lone pairs can donate electron density through resonance (+R effect). libretexts.orgorganicchemistrytutor.com

Carboxymethyl Group (-CH₂COOH): This group is considered weakly deactivating towards the ring via an inductive effect.

Substituent GroupPositionReactivity EffectDirecting Effect
-OCH₃ (Methoxy)C-6ActivatingOrtho, Para
-Cl (Chloro)C-2DeactivatingOrtho, Para
-CH₂COOH (Carboxymethyl)C-1DeactivatingMeta (relative to itself)

Oxidation of Aromatic Ring Systems

Oxidation of the aromatic ring of this compound is possible but often requires conditions that can also affect the other functional groups. Methoxy-substituted aromatic rings are activated towards oxidation compared to unsubstituted benzene.

Mild oxidation, for instance using peracids generated in situ from hydrogen peroxide and acetic acid, can lead to hydroxylation of the activated ring. nih.govacs.org In this electrophilic-type reaction, the hydroxyl group would likely be directed to the positions activated by the methoxy group.

More forceful oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), ozone (O₃), or chromic acid can lead to the cleavage of the aromatic ring. nih.gov These harsh conditions would likely also oxidize the carboxymethyl side chain and are generally not selective, potentially leading to a complex mixture of degradation products.

Development of Advanced Scaffolds Utilizing this compound as a Building Block

The strategic placement of chloro, methoxy, and acetic acid groups on the phenyl ring makes this compound a precursor for sophisticated molecular frameworks. The interplay of these functional groups allows for a diverse range of chemical modifications, enabling its use in constructing advanced scaffolds for agrochemical and pharmaceutical research.

Incorporation into Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of various heterocyclic systems. The carboxylic acid function is a key reactive handle for cyclization reactions, while the substituted phenyl ring can direct the formation of fused ring systems.

One common strategy involves the conversion of the carboxylic acid to an acyl chloride or an amide, followed by intramolecular cyclization. For instance, reactions analogous to the Bischler–Napieralski or Pictet–Spengler reaction, which typically use phenylacetic acid derivatives, can be envisioned for the synthesis of dihydroisoquinoline or tetrahydroisoquinoline scaffolds, respectively. These heterocyclic cores are prevalent in many biologically active molecules.

Furthermore, the acetic acid side chain can participate in condensation reactions with various binucleophilic reagents to form five- or six-membered heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can yield pyridazinone systems, while condensation with ureas or thioureas could lead to the formation of pyrimidine (B1678525) or thiazine (B8601807) derivatives. The synthesis of benzimidazole (B57391) and thiazole (B1198619) systems often involves the reaction of precursors with reagents like chloroacetic acid, demonstrating a pathway where similar acetic acid derivatives are fundamental. nih.govacs.org The presence of the ortho-methoxy and ortho-chloro substituents can influence the regioselectivity of these cyclization reactions and the reactivity of the resulting heterocyclic products.

Table 1: Potential Heterocyclic Systems from this compound

Heterocyclic SystemPotential Synthetic Precursor/IntermediateGeneral Reaction Type
DihydroisoquinolinesN-Acyl-phenethylamide derivativeIntramolecular Cyclization (e.g., Bischler-Napieralski)
PyridazinonesHydrazide derivativeCondensation with a dicarbonyl equivalent or cyclization
Oxazolones/ThiazolonesAmide/Thioamide derivativeReaction with α-haloketones or similar reagents
Benzimidazoleso-Phenylenediamine condensation partnerCondensation/Cyclization mdpi.com

Role in Agrochemical and Pharmaceutical Intermediate Synthesis

This compound and its analogs serve as crucial intermediates in the synthesis of active ingredients for the pharmaceutical and agrochemical industries. chemimpex.comgugupharm.com The phenylacetic acid motif is a well-established pharmacophore and a common structural unit in a variety of bioactive compounds.

In the pharmaceutical sector, related phenylacetic acid derivatives are precursors to non-steroidal anti-inflammatory drugs (NSAIDs). chemimpex.com The synthesis of these drugs often involves the modification of the carboxylic acid group and further substitution on the aromatic ring. The specific substitution pattern of this compound makes it a candidate for developing new therapeutic agents with potentially enhanced efficacy or modified selectivity. chemimpex.com It is a building block in the creation of more complex molecules, including targeted therapies for various diseases. chemimpex.com

Table 2: Applications as a Synthetic Intermediate

IndustryTarget Compound ClassRole of this compoundRepresentative Final Products (Examples)
PharmaceuticalAnti-inflammatory Agents chemimpex.comCore scaffold providing the phenylacetic acid moietyCustom-designed NSAIDs, Analgesics chemimpex.com
PharmaceuticalAnticancer Agents chemimpex.comBuilding block for targeted therapiesComplex organic molecules for drug discovery chemimpex.com
AgrochemicalHerbicides chemimpex.comsphericalinsights.comKey intermediate for active ingredient synthesisPhenylacetic acid-based weed control agents
AgrochemicalFungicides sphericalinsights.comgcint.inPrecursor for fungicidally active moleculesSubstituted phenyl amides and esters

Chiral Synthesis and Stereochemical Control

The development of single-enantiomer drugs and agrochemicals is critical, as different stereoisomers can have vastly different biological activities. Achieving stereochemical control in the synthesis of derivatives of this compound is an area of significant research interest. Since the parent molecule is achiral, chirality must be introduced in a subsequent step.

One common approach involves the α-functionalization of the acetic acid side chain. For example, asymmetric α-alkylation or α-amination of an ester derivative of this compound can be achieved using a chiral auxiliary or a chiral phase-transfer catalyst. This would generate a new stereocenter adjacent to the phenyl ring.

Another strategy is the enzymatic resolution of a racemic mixture. A racemic ester or amide derived from the title compound could be selectively hydrolyzed by a lipase (B570770) or protease, yielding one enantiomer in high enantiomeric excess while leaving the other unreacted. This method is widely used in industrial-scale synthesis for its efficiency and environmental compatibility.

Furthermore, asymmetric hydrogenation of an α,β-unsaturated derivative, prepared from this compound, using a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) can produce a single enantiomer of the saturated product. Such catalytic asymmetric methods are powerful tools for establishing stereocenters with high fidelity. acs.org Control experiments in related asymmetric reactions have shown that the choice of chiral catalyst is often the primary determinant of stereocontrol. acs.org

Table 3: Strategies for Stereochemical Control

Synthetic StrategyDescriptionKey Reagents/Methods
Chiral AuxiliaryA chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation.Evans auxiliaries, Oppolzer's sultam
Enzymatic ResolutionAn enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for their separation.Lipases, proteases
Asymmetric CatalysisA small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Chiral transition-metal complexes (e.g., Ru-BINAP), organocatalysts acs.org
Substrate ControlA stereogenic center within the substrate directs the formation of a new stereocenter. acs.orgDiastereoselective reactions on a chiral derivative

Advanced Spectroscopic and Structural Characterization of 2 2 Chloro 6 Methoxyphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environments

A ¹H NMR spectrum of 2-(2-Chloro-6-methoxyphenyl)acetic acid would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons. The expected signals would correspond to the aromatic protons on the phenyl ring, the methylene (B1212753) (-CH₂) protons of the acetic acid group, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for the precise assignment of each proton.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~7.0-7.4Multiplet3HAr-H
~3.9Singlet2H-CH₂-
~3.8Singlet3H-OCH₃

¹³C NMR for Carbon Skeleton Analysis

A ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule. This includes the carbons of the phenyl ring, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the methoxy carbon. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ, ppm)Assignment
~175C=O
~157C-OCH₃
~135C-Cl
~120-130Aromatic C-H
~110-125Aromatic C-H
~56-OCH₃
~40-CH₂-

2D NMR Techniques for Structural Elucidation (e.g., COSY, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, typically through two or three bonds. This would help to confirm the connectivity within the aromatic ring and the relationship between the methylene protons and adjacent aromatic protons, if any coupling exists.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule. This allows for the determination of its elemental formula, as the exact mass is unique to a specific combination of atoms. For this compound (C₉H₉ClO₃), the theoretical monoisotopic mass is 200.02402 Da. uni.lu An HRMS experiment would aim to measure a mass very close to this value, thereby confirming the elemental composition. PubChem provides predicted m/z values for various adducts of this compound, such as [M+H]⁺ at 201.03130. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture using liquid chromatography and then detects them using mass spectrometry. An LC-MS analysis of a sample of this compound would be used to:

Assess Purity: The chromatogram would show a major peak corresponding to the target compound and potentially minor peaks for any impurities.

Confirm Identity: The mass spectrometer would provide the mass of the compound eluting from the column, which should correspond to the molecular weight of this compound, further confirming its identity.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy are crucial methods for elucidating the functional groups and electronic transitions within a molecule. While comprehensive, peer-reviewed spectral data for this compound are not widely published, the expected characteristic absorptions can be inferred based on its structure.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within the molecule. For this compound, the IR spectrum would be expected to show several key absorption bands. The carboxylic acid functional group would produce a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid would be prominent, appearing as a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-O-C stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ region. The C-Cl stretch would be observed in the fingerprint region, typically between 800-600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly involving the aromatic ring. The benzene (B151609) ring in this compound is expected to exhibit characteristic absorption bands in the UV region, typically around 200-280 nm, corresponding to π→π* transitions. The presence of substituents like the chloro and methoxy groups can cause shifts in the position and intensity of these absorption maxima.

Table 1: Expected IR and UV-Vis Absorption Data for this compound

Spectroscopic Technique Functional Group / Transition Expected Wavenumber (cm⁻¹) / Wavelength (nm)
IR Spectroscopy O-H Stretch (Carboxylic Acid) 3300-2500 (Broad)
C-H Stretch (Aromatic) >3000
C=O Stretch (Carboxylic Acid) 1725-1700
C-O Stretch (Methoxy) 1250-1000
C-Cl Stretch 800-600

| UV-Vis Spectroscopy | π→π* Transition (Aromatic) | ~200-280 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 2: Anticipated Crystallographic Data Parameters for this compound

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Z Value The number of molecules per unit cell.

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions governing the crystal packing. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) within a pure sample of the compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's elemental composition and purity. The molecular formula for this compound is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol . americanelements.com

The theoretical elemental composition is calculated as follows:

Carbon (C): (9 × 12.011) / 200.62 × 100% = 53.89%

Hydrogen (H): (9 × 1.008) / 200.62 × 100% = 4.52%

Chlorine (Cl): (1 × 35.453) / 200.62 × 100% = 17.67%

Oxygen (O): (3 × 15.999) / 200.62 × 100% = 23.92%

Experimental results from a synthesized and purified sample would be expected to closely match these theoretical values, typically within a ±0.4% margin, to confirm the compound's identity.

Table 3: Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Moles in Molecule Total Mass in Molecule Theoretical Percentage (%)
Carbon C 12.011 9 108.099 53.89%
Hydrogen H 1.008 9 9.072 4.52%
Chlorine Cl 35.453 1 35.453 17.67%
Oxygen O 15.999 3 47.997 23.92%

| Total | | | | 200.621 | 100.00% |

Computational Chemistry and Molecular Modeling of 2 2 Chloro 6 Methoxyphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, can model molecular orbitals, electron density distribution, and electrostatic potential, which collectively dictate how a molecule will interact with other chemical species.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. researchgate.net For a molecule like 2-(2-Chloro-6-methoxyphenyl)acetic acid, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G(d,p), can be employed to determine its optimized molecular geometry. researchgate.netsemanticscholar.org This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy state on the potential energy surface. The resulting geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computed structure. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's ability to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical descriptor of molecular stability and reactivity. semanticscholar.orgnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. This analysis provides a theoretical basis for predicting its reaction mechanisms.

Computational ParameterSignificance in Molecular Analysis
HOMO Energy Indicates the molecule's electron-donating capability.
LUMO Energy Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap Correlates with chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uomphysics.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to denote different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue represents regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). Green and yellow areas denote intermediate or neutral potential.

An MEP map of this compound would highlight the electronegative oxygen atoms of the carboxylic acid and methoxy (B1213986) groups in red, identifying them as sites for hydrogen bonding and electrophilic interaction. The hydrogen atom of the carboxylic acid's hydroxyl group would likely appear in a blue region, indicating its acidic nature and susceptibility to nucleophilic attack. This detailed charge landscape is invaluable for predicting intermolecular interactions, including how the molecule might bind to a biological receptor. uomphysics.net

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, including the bond connecting the phenyl ring to the acetic acid moiety and the bond of the methoxy group. This flexibility allows the molecule to adopt various conformations.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule and determining their relative energies. By rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. rsc.orgresearchgate.net The PES maps the energy of the molecule as a function of its geometry, revealing the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.net For this compound, this analysis would identify the most energetically favorable shapes, which are likely the conformations adopted when interacting with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com

Predictive Modeling for Non-Clinical Biological Activity

QSAR modeling is a powerful tool in drug discovery and toxicology for predicting the biological activity of new or untested compounds. mdpi.com The process involves developing a mathematical model that relates numerical descriptors of a molecule's structure (e.g., electronic, steric, and lipophilic properties) to its known activity.

For this compound, a QSAR model could be developed by including it in a dataset of structurally similar compounds with known biological activities (e.g., herbicidal or anti-inflammatory effects). mdpi.com Molecular descriptors for each compound would be calculated, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Quantum-chemical descriptors: Such as HOMO-LUMO energies, dipole moment, and partial atomic charges.

Statistical methods are then used to build an equation that links these descriptors to the observed activity. Such a model could then predict the potential non-clinical biological activity of this compound and guide further experimental investigation.

Modeling TypeObjectiveKey Descriptors
QSAR Predict biological activityElectronic, Steric, Hydrophobic, Topological
QSPR Predict physicochemical propertiesMolecular Weight, LogP, Polar Surface Area

Influence of Substituent Position and Type on Activity

The biological activity of phenylacetic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Computational studies, particularly those involving quantitative structure-activity relationships (QSAR) and molecular docking, have elucidated how these modifications can alter the therapeutic potential of the parent compound. The presence of electron-withdrawing groups, such as a chlorine atom, and electron-donating groups, like a methoxy group, can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Research on a series of phenylacetic acid derivatives has demonstrated a clear correlation between substituent type and position and their predicted binding affinities with various enzymes. For instance, in docking studies with Pim kinase, the position of a substituent can drastically change the interaction profile. While many derivatives show favorable binding, compounds with specific substitutions, such as 2-chloro, exhibit only a single interaction with the protein, whereas others form multiple bonds jspae.com. This highlights the sensitivity of the binding pocket to the steric and electronic profile of the ligand.

Similarly, studies involving DNA as a target have shown that a chlorine atom on the phenyl ring can enhance binding. The electron-withdrawing nature of chlorine, through an inductive effect, can strengthen interactions with residues in the DNA groove, potentially disrupting replication and transcription processes jspae.com.

The following table summarizes the docking scores of various substituted phenylacetic acid derivatives against a biological target, illustrating the impact of different functional groups and their positions.

CompoundSubstituent(s)Docking Score (kcal/mol)
Phenylacetic acidNone-4.2684
2-Methoxy-PAA2-Methoxy-6.6577
3-Methoxy-PAA3-Methoxy-6.7693
4-Methoxy-PAA4-Methoxy-4.2684
2-Chloro-PAA2-ChloroNot specified, single interaction
3-Chloro-PAA3-Chloro-5.9009
2-Bromo-PAA2-Bromo-6.0241
3-Iodo-PAA3-Iodo-6.8039
2-Ethyl-PAA2-Ethyl-6.0678
3-Ethyl-PAA3-Ethyl-6.5823

PAA: Phenylacetic Acid. Data sourced from computational docking studies jspae.com.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level. These methods provide insights into the binding conformation, affinity, and stability of the ligand-receptor complex, which is crucial for understanding its mechanism of action.

Molecular docking studies on structurally related compounds have successfully identified potential biological targets and elucidated key binding modes. For example, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been shown through docking to interact effectively with the active site of the COX-2 enzyme, a key target in anti-inflammatory drug design. mdpi.com These studies revealed that the synthesized derivatives formed stronger complexes with COX-2 than the parent compound, with binding energies ranging from -8.9 to -10.4 kcal/mol. mdpi.com

In another study on a heterocyclic analog, 2-chloro-6-methoxypyridine-4-carboxylic acid, molecular docking predicted a strong binding affinity for a target protein with a binding energy of -6.0 kcal/mol, which was superior to that of the reference compound hydroxychloroquine (B89500) (-5.6 kcal/mol). researchgate.net The molecular electrostatic potential (MEP) map identified the electronegative atoms and hydrogen atoms as the primary sites for positive and negative potentials, respectively, guiding the interactions within the binding pocket. researchgate.net

These computational approaches allow for the visualization and analysis of specific interactions, such as:

Hydrogen Bonds: Formation of hydrogen bonds between the carboxylic acid group of the ligand and polar residues in the active site.

Hydrophobic Interactions: Engagement of the phenyl ring and its substituents with nonpolar pockets of the target protein.

Pi-Interactions: Pi-stacking or hydrogen-pi interactions involving the aromatic ring system.

The following table provides examples of binding energies for related phenylacetic acid derivatives against various biological targets, as determined by molecular docking studies.

LigandTarget EnzymeBinding Energy (kcal/mol)
2-(2,4-dichlorophenoxy)acetamide derivativeCOX-2-10.4 to -8.9
2-chloro-6-methoxypyridine-4-carboxylic acidTarget Protein-6.0
3-methoxyphenylacetic acidDNA-7.029
2-propylacetic acidPim kinase-6.577

Data compiled from various computational studies jspae.commdpi.comresearchgate.net.

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and confirming the stability of the binding mode predicted by the initial docking calculations.

Non Clinical Biological Activities and Mechanistic Investigations of 2 2 Chloro 6 Methoxyphenyl Acetic Acid Derivatives

In Vitro Biological Screening Studies

Antimicrobial (Antibacterial and Antifungal) Properties

The antimicrobial potential of compounds structurally related to 2-(2-chloro-6-methoxyphenyl)acetic acid has been explored through various derivatives. Thiopyrano[2,3-d]thiazole derivatives, which can be synthesized from related phenoxyacetic acid precursors, are noted for possessing a wide range of biological activities, including antimicrobial and antifungal properties. mdpi.com

Studies on acetamide (B32628) derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain acetamide derivatives bearing a para-chlorophenyl moiety showed significant antibacterial properties when tested against S. pyogenes, E. coli, and P. mirabilis. nih.gov Similarly, various cyanopyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi, with some compounds showing moderate to good activity compared to standard drugs like Ampicillin and Fluconazole. worldnewsnaturalsciences.comresearchgate.net

Further research into propionamide (B166681) derivatives, specifically those derived from naproxen, also revealed significant antibacterial and antifungal activities. researchgate.net Several of these compounds demonstrated potency comparable to standard agents such as Ampicillin and Flucanazole. researchgate.net Another study synthesized 6H-1,2-oxazin-6-ones and tested them against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov Certain oxazinone compounds inhibited bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 200 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected 6H-1,2-oxazin-6-one Derivatives
CompoundBacterial StrainMIC (μg/mL)Reference
Compound 1MRSA (ATCC 43300)3.125 - 200 nih.gov
Compound 2MRSA (ATCC 43300)3.125 - 200 nih.gov
Compound 3E. coli (ATCC 25922)3.125 - 200 nih.gov
Compound 4MRSA (Clinical Isolate)3.125 - 200 nih.gov

Antiviral Activities (e.g., HIV)

The antiviral properties of related chemical scaffolds have also been investigated. Thiopyrano[2,3-d]thiazole derivatives are reported to possess antiviral activity. mdpi.com More specific studies on three 2-hydroxy-3-methoxyphenyl acylhydrazone compounds revealed interesting antiviral efficacy. nih.gov These compounds were screened against a panel of viruses, including Herpes Simplex Virus-1 (HSV-1) and Vaccinia virus, with one acylhydrazone derivative showing a particularly potent EC₅₀ value of approximately 1.5 µM against both viruses. nih.gov Additionally, broader reviews of benzimidazole (B57391)pyrimidine (B1678525) hybrids indicate that some of these compounds exhibit good antiviral properties against viruses such as HIV-1, SARS-CoV-2, and the hepatitis C virus. mdpi.com

Anticancer and Cytotoxic Effects in Cell Lines

A significant body of research has focused on the anticancer potential of acetic acid derivatives. A complex thiopyrano[2,3-d]thiazole derivative, synthesized from a (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid precursor, was evaluated against a panel of approximately sixty cancer cell lines by the National Cancer Institute (NCI). mdpi.com The screening revealed that this particular compound possessed a low level of anticancer activity at a concentration of 10 μM, with a weak impact on leukemia and central nervous system cancer cell lines. mdpi.com

In contrast, studies on 2-arylbenzoxazole acetic acid derivatives have yielded more promising results. core.ac.ukresearchgate.netcore.ac.uk The cytotoxicity of these compounds was screened against breast cancer (MCF-7) and human colon cancer (HCT-116) cell lines. core.ac.ukresearchgate.net Notably, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid were identified as promising cytotoxic compounds against the MCF-7 cell line. core.ac.ukcore.ac.uk The presence of an acetic acid group at position 5 of the benzoxazole (B165842) nucleus was found to enhance the cytotoxic activity. core.ac.ukcore.ac.uk

Chloro- (CAAs) and dichloroacetamides (DCAAs) bearing a thiazole (B1198619) scaffold have also been investigated as effective cytotoxic agents. uran.ua Furthermore, benzimidazole–pyrimidine hybrids have been reported as potent anticancer agents, with some exhibiting IC₅₀ values in the nanomolar range against various cancer cell lines, including leukemia, lung, colon, melanoma, and breast cancers. mdpi.com

Table 2: Cytotoxic Activity of Selected 2-Arylbenzoxazole Acetic Acid Derivatives
CompoundCancer Cell LineActivityReference
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acidMCF-7 (Breast)Promising Cytotoxicity core.ac.ukcore.ac.uk
2-(4-methoxyphenyl)benzoxazol-5-acetic acidMCF-7 (Breast)Promising Cytotoxicity core.ac.ukcore.ac.uk
2-(4-methoxyphenyl)benzoxazol-5-acetic acidHCT-116 (Colon)Potent Activity researchgate.net

Anti-inflammatory Potential

The anti-inflammatory activity of phenylacetic acid derivatives is well-documented. Fenclofenac, or 2-(2,4-dichlorophenoxy)phenylacetic acid, possesses anti-inflammatory, antinociceptive, and antipyretic properties in rat models. scilit.com Similarly, derivatives of 2-[(2,6-dichloroanilino) phenyl] acetic acid have demonstrated very good anti-inflammatory activity in the carrageenin-induced rat paw edema test. nih.gov Research also points to 2-(2-Chloro-4-methoxyphenyl)acetic acid as a compound with potential as an anti-inflammatory agent, often used as an intermediate in the development of new therapeutic agents. chemimpex.com A series of newly synthesized phenylbutanal derivatives and their corresponding carboxylic acids also showed encouraging results in in vitro and in vivo anti-inflammatory models. nih.gov

Antioxidant Capacity

The antioxidant potential of related structures has been assessed using standard in vitro methods. A study on a series of twelve aldehydic and carboxylic acid derivatives evaluated their antioxidant activities using DPPH and ABTS assays. nih.gov The results indicated that the oxidized carboxylic acid forms were comparatively more potent antioxidants than their aldehydic precursors. nih.gov Specifically, compounds designated FM10 and FM12 were found to have potent IC₅₀ values of 8.36 µM and 15.30 µM in the DPPH assay, and 8.90 µM and 17.22 µM in the ABTS assay, respectively. nih.gov Benzimidazole–pyrimidine hybrids have also been reported to function as antioxidant agents. mdpi.com

Elucidation of Molecular Mechanisms of Action

Investigations into the molecular mechanisms of these derivatives have revealed several potential pathways. The anti-inflammatory and protective effects of some 2-[(2,6-dichloroanilino) phenyl] acetic acid derivatives may be related to their ability to inhibit lipid peroxidation. nih.gov For antiviral 2-hydroxy-3-methoxyphenyl acylhydrazones, their biological activity is often attributed to their metal coordinating abilities, with the derivative showing the highest affinity for Cu(II) ions also exhibiting the best antiviral activity. nih.gov

In the context of anticancer activity, specific molecular targets have been identified for certain classes of derivatives. Several 2-arylbenzoxazole derivatives have been shown to exert their effects through the inhibition of the topoisomerase II enzyme. core.ac.ukcore.ac.uk Chloro- and dichloroacetamides are known to target a wide range of molecular pathways, acting as inhibitors of fibroblast growth factor receptors (FGFR), alcohol/aldehyde dehydrogenases (ADH/ALDH), KRAS, poly (ADP-ribose) polymerase (PARP), and pyruvate (B1213749) dehydrogenase kinases (PDKs). uran.ua

Furthermore, various benzimidazole–pyrimidine hybrids have been found to function as inhibitors of Janus kinase 3 (JAK3), cyclooxygenase-1 (COX-1), and monoamine oxidase-A (MAO-A). mdpi.com The approved anticancer drug Abemaciclib, a benzimidazole–pyrimidine hybrid, is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. mdpi.com Studies on other anti-inflammatory derivatives have demonstrated potent inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov

Interaction with Specific Enzymes or Receptors

Information regarding the direct interaction of this compound with specific enzymes or receptors is not detailed in the available research. However, studies on analogous structures provide context for potential biological targets. For instance, compounds featuring a thiophene (B33073) acetic acid scaffold have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation. nih.gov Similarly, derivatives of 2-chloro-3-hydrazinopyrazine have shown potent inhibitory effects on acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., EGFR/PI3K/AKT/mTOR)

The EGFR/PI3K/AKT/mTOR signaling pathway is a critical cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism. rsc.org Its dysregulation is a common feature in various cancers, making it a prime target for therapeutic intervention. rsc.orgrsc.org The pathway is typically activated by the epidermal growth factor receptor (EGFR), which in turn activates phosphatidylinositol 3-kinase (PI3K). nih.gov Activated PI3K initiates a cascade that leads to the phosphorylation and activation of Akt, which then modulates a host of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell growth and survival. nih.gov While various classes of compounds have been developed to target this pathway rsc.orgnih.gov, specific data on the modulatory effects of this compound derivatives are not presently available.

Effects on Cellular Processes (e.g., cell membrane disruption, tubulin polymerization)

The influence of this compound derivatives on specific cellular processes remains an area for further investigation. However, related chemical structures have been shown to impact fundamental cellular activities.

Cell Membrane Disruption: While direct studies on the target compound are unavailable, research has explored how weak acids like acetic acid can impact the plasma membrane of cells, particularly in yeast, by causing intracellular acidification. nih.gov

Tubulin Polymerization: The assembly of α- and β-tubulin heterodimers into microtubules is a dynamic process essential for cell division, motility, and structure. nih.gov Inhibition of tubulin polymerization is a well-established mechanism for anticancer agents, as it disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov Various heterocyclic compounds, such as certain indenopyrazoles, have been identified as tubulin polymerization inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Although specific SAR studies for this compound are not extensively documented, principles derived from analogous series of compounds can illuminate the roles of its key structural features.

Influence of Halogen and Methoxy (B1213986) Substituent Positioning and Identity

The presence, type, and position of halogen and methoxy groups on the phenyl ring are critical determinants of a molecule's pharmacological profile. These substituents can affect binding affinity, selectivity, and metabolic stability.

Research on other bioactive molecules has shown:

Methoxy Group: In a series of indenopyrazole-based compounds with antiproliferative activity, the presence of a methoxy group was found to be crucial for high potency. nih.gov

Halogen Identity: The nature of the halogen can influence both potency and metabolism. In one study on serotonin (B10506) receptor agonists, replacing a bromo-substituent with a chloro-substituent resulted in compounds with similar biological activity. nih.gov In another context, modifying the halogen on a phenol (B47542) ring from fluorine to chlorine to bromine was found to significantly alter its phase II metabolism, a change linked to the increasing hydrophobicity of the atom. nih.gov

Structural FeatureObservation in Analogous CompoundsPotential ImplicationReference
Methoxy GroupEssential for high cell growth inhibition in an indenopyrazole series.The 6-methoxy group may be critical for the biological potency of the target compound. nih.gov
Chloro GroupSubstitution of bromo with chloro yielded comparable potency in a different compound series.The chloro group is a key feature for activity. nih.gov
Halogen TypeInfluences metabolic pathways (sulphation vs. glucuronidation) due to changes in hydrophobicity.The chloro substituent likely directs the metabolic fate of the compound. nih.gov

Impact of Acetic Acid Moiety Modifications

The acetic acid side chain is a key functional group that can profoundly impact a molecule's properties, including its solubility, acidity, and ability to interact with biological targets.

Studies on other compound classes have highlighted its importance:

In a series of 2-arylbenzoxazoles, the introduction of an acetic acid moiety onto the core structure was shown to enhance the compound's cytotoxic activity against cancer cells. core.ac.uk

A scaffold based on 2-(thiophen-2-yl)acetic acid was successfully used to develop inhibitors for the mPGES-1 enzyme, indicating the suitability of the acetic acid group for targeting this enzyme. nih.gov

These findings suggest that the acetic acid portion of this compound is likely integral to its biological activity, potentially acting as a key binding element or influencing its pharmacokinetic properties.

Conformational Effects on Biological Potency

The specific three-dimensional arrangement of atoms in a molecule (its conformation) is critical for its interaction with biological macromolecules. While detailed conformational analyses linking structure to potency for this compound are not available, related research underscores the importance of stereochemistry. For example, advanced spectroscopic methods have been used to determine the precise relative stereochemistry of complex heterocyclic molecules, which is a prerequisite for understanding how they bind to their targets. mdpi.com The rotational freedom around the bonds connecting the phenyl ring, the acetic acid group, and the substituents dictates the spatial conformations the molecule can adopt, which in turn affects its ability to fit into a specific enzyme active site or receptor binding pocket.

Environmental Fate and Degradation Studies of 2 2 Chloro 6 Methoxyphenyl Acetic Acid

Biotic Degradation Mechanisms

Assessment of Environmental Persistence:Without degradation data, the environmental persistence and half-life of this compound in various environmental compartments (soil, water, sediment) cannot be determined.

Further research is required to investigate the environmental behavior of 2-(2-Chloro-6-methoxyphenyl)acetic acid to fill these knowledge gaps.

Future Research Directions and Emerging Applications in Chemical Science

Rational Design and Synthesis of Novel Bioactive Analogs

The rational design of new molecules is a cornerstone of modern medicinal chemistry and materials science. mdpi.comresearchgate.net For 2-(2-Chloro-6-methoxyphenyl)acetic acid, future research will likely focus on its use as a core structure for generating novel analogs with tailored biological activities. The design process involves modifying the peripheral chemical groups to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Key strategies for designing novel analogs include:

Bioisosteric Replacement: Replacing the chloro or methoxy (B1213986) groups with other functional groups of similar size and electronic properties to modulate activity and reduce potential toxicity.

Scaffold Hopping: Utilizing the phenylacetic acid core to develop entirely new, but functionally similar, molecular architectures. scilit.com

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by systematically altering substituents on the phenyl ring and the acetic acid side chain. nih.govgoogle.com For instance, the introduction of different halogen atoms or alkyl chains could be explored to probe their influence on bioactivity. Phenylacetic acid derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, providing a basis for such explorations. ontosight.aiontosight.ai

The synthesis of these new analogs would employ modern organic chemistry techniques to create libraries of compounds for screening. mdpi.comresearchgate.net The goal is to identify lead compounds with improved efficacy for various therapeutic targets. nih.gov

Design StrategyObjectiveExample Modification on this compound
Bioisosteric Replacement Modulate activity, reduce toxicityReplace -Cl with -F, -Br, or -CF3; Replace -OCH3 with -SCH3 or -NHCH3
Scaffold Hopping Discover novel intellectual propertyReplace phenylacetic acid with a bioisosteric heterocycle
SAR Exploration Optimize potency and selectivityIntroduce substituents at other positions of the phenyl ring
Hybrid Molecule Design Achieve dual-acting compoundsLink the scaffold to another known pharmacophore

Advancements in Sustainable and Scalable Synthetic Methodologies

The chemical industry is increasingly focusing on "green" and sustainable manufacturing processes. researchgate.net Future research into the synthesis of this compound and its derivatives will prioritize methods that are environmentally friendly, cost-effective, and scalable.

Current synthetic routes for substituted phenylacetic acids often rely on multi-step processes that may use hazardous reagents. sciencemadness.orggoogle.com Emerging sustainable alternatives include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki coupling offer efficient ways to construct the substituted phenyl ring system under milder conditions. rsc.orginventivapharma.com Research is ongoing to develop more robust palladium catalysts that are effective at very low concentrations. researchgate.netnih.gov

Biocatalysis: The use of enzymes, such as nitrilases, can provide a green route for converting precursor nitriles into carboxylic acids with high specificity and under mild, aqueous conditions, avoiding harsh acidic or basic hydrolysis. nih.gov

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability compared to traditional batch processing. This methodology allows for precise control over reaction parameters, leading to higher yields and purity.

Carbonylation Reactions: Direct carbonylation of corresponding benzyl (B1604629) halides presents a more atom-economical route to phenylacetic acids. researchgate.net

These advanced methodologies aim to reduce waste, minimize energy consumption, and avoid the use of toxic solvents and reagents, aligning with the principles of green chemistry. google.com

Synthetic MethodologyAdvantagesRelevance to this compound
Palladium-Catalyzed Synthesis High efficiency, mild conditions, broad substrate scope. inventivapharma.comApplicable for constructing the substituted aromatic core. rsc.org
Biocatalysis / Enzymatic Routes High selectivity, mild reaction conditions, environmentally benign. researchgate.netPotential for the final hydrolysis step from a nitrile precursor. nih.gov
Flow Chemistry Improved safety, scalability, and process control.Enables efficient and continuous production.
Green Solvents & Reagents Reduced environmental impact and toxicity. researchgate.netUse of bio-based solvents or water as a reaction medium.

Integration of Advanced Computational Approaches for Predictive Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and biological activities, thereby reducing the time and cost associated with experimental work. researchgate.net For this compound and its potential analogs, computational approaches can guide research in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sid.irnih.gov By developing QSAR models for analogs of this compound, researchers can predict the activity of newly designed molecules before their synthesis, prioritizing the most promising candidates. mdpi.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For newly designed analogs, docking studies can help elucidate their mechanism of action and predict their binding affinity, providing insights into their potential efficacy. sid.ir

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a molecule and its interaction with a biological target over time, offering a more detailed understanding of the binding process and stability of the complex. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process.

These computational methods allow for a more targeted and efficient approach to discovering new bioactive molecules based on the this compound scaffold. nih.gov

Exploration of Niche Applications Beyond Traditional Medicinal Chemistry

While many phenylacetic acid derivatives are explored for their medicinal properties, their unique chemical structures also lend them to applications in other fields. Future research could uncover niche applications for this compound and its derivatives in areas such as:

Agrochemicals: Phenylacetic acid is a known plant auxin, a class of hormones that regulate plant growth. wikipedia.orgmdpi.com Derivatives of phenylacetic acid are being investigated as fungicides and herbicides. google.comgoogle.com The specific substitution pattern of this compound could be optimized to develop selective and effective agrochemicals for crop protection.

Materials Science: The compound can serve as a precursor or building block for the synthesis of more complex molecules with specific material properties, such as polymers, dyes, or liquid crystals. sigmaaldrich.com Its functional groups allow for various chemical modifications to tailor its properties for specific applications.

Perfumery and Flavors: Phenylacetic acid itself has a honey-like odor and is used in perfumes. wikipedia.org Derivatives could potentially be synthesized to create new fragrance and flavor compounds.

Comprehensive Environmental Impact Assessment and Remediation Strategies

The increasing prevalence of synthetic chemical compounds in the environment necessitates a thorough understanding of their persistence, bioaccumulation, and toxicity. frontiersin.org For this compound, a chlorinated aromatic compound, future research must include a comprehensive environmental impact assessment.

Key areas of investigation include:

Biodegradation Pathways: Studying the microbial degradation of this compound is crucial. nih.govresearchgate.net Many chlorinated aromatic compounds are persistent environmental pollutants. epa.gov Research would focus on identifying microorganisms and enzymatic pathways capable of breaking down the molecule, particularly through dehalogenation and ring-cleavage mechanisms. nih.gov

Ecotoxicity Studies: Assessing the toxicity of the compound and its degradation byproducts on various aquatic and terrestrial organisms is essential to understand its potential environmental risk. boerenlandvogels.nl

Remediation Technologies: Developing effective remediation strategies is a priority. Bioremediation, which uses microorganisms to degrade pollutants, offers a promising and sustainable approach for cleaning up environments contaminated with chlorinated aromatic compounds. nih.govepa.gov This could involve identifying or engineering microbes with enhanced degradation capabilities. researchgate.net

Understanding the environmental fate of this compound is critical for ensuring its safe and sustainable use in any future applications. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.